Enpatoran hydrochloride
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Overview
Description
Enpatoran hydrochloride is a novel, highly selective, and potent dual toll-like receptor 7 and 8 inhibitor. It is currently under development for the treatment of autoimmune disorders, including systemic lupus erythematosus, cutaneous lupus erythematosus, and myositis . This compound has shown promise in targeting pro-inflammatory pathways induced by single-stranded RNA viruses such as SARS-CoV-2 .
Preparation Methods
The synthesis of Enpatoran hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt . Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Enpatoran hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enpatoran hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study toll-like receptor signaling pathways.
Biology: this compound is employed in research on immune responses and inflammation.
Industry: The compound is used in the development of new therapeutic agents targeting toll-like receptors.
Mechanism of Action
Enpatoran hydrochloride functions by inhibiting toll-like receptors 7 and 8, which are involved in the activation of immune responses. By blocking these receptors, this compound prevents the activation of immune cells and the subsequent release of pro-inflammatory cytokines. This mechanism is particularly relevant in autoimmune diseases and viral infections, where excessive immune activation can lead to tissue damage .
Comparison with Similar Compounds
Enpatoran hydrochloride is unique in its dual inhibition of toll-like receptors 7 and 8. Similar compounds include:
Imiquimod: A toll-like receptor 7 agonist used in the treatment of certain skin conditions.
Resiquimod: Another toll-like receptor 7 and 8 agonist with applications in immunotherapy.
Hydroxychloroquine: An antimalarial drug that also modulates toll-like receptor signaling but has a broader range of targets.
This compound stands out due to its high selectivity and potency, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions .
Biological Activity
Enpatoran hydrochloride, a selective inhibitor of Toll-like receptors 7 and 8 (TLR7/8), has garnered attention for its potential therapeutic applications in various autoimmune conditions and infectious diseases, particularly COVID-19. This article provides a comprehensive overview of the biological activity of Enpatoran, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on recent research findings.
Enpatoran functions primarily as an antagonist to TLR7 and TLR8, which are critical components in the innate immune response. By inhibiting these receptors, Enpatoran interferes with the activation of pro-inflammatory pathways that are often dysregulated in autoimmune diseases and viral infections.
- Inhibition Potency : Enpatoran exhibits potent inhibition of TLR7 and TLR8 with IC50 values of 11.1 nM and 24.1 nM, respectively, in HEK293 cells . This selectivity allows it to effectively modulate immune responses without affecting other TLRs such as TLR3, TLR4, or TLR9.
Pharmacokinetics
Enpatoran demonstrates favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability has been observed across various animal models (mouse: 100%, rat: 87%, dog: 84%) following oral administration .
- Half-Life : The compound has moderate half-lives in different species (mouse: 1.4 hours, rat: 5.0 hours, dog: 13 hours), indicating a rapid clearance rate but consistent exposure post-administration .
- Dosing Regimen : In clinical studies, doses have ranged from 25 mg to 150 mg administered twice daily .
COVID-19 Pneumonia
A phase II clinical trial assessed the safety and efficacy of Enpatoran in hospitalized patients with COVID-19 pneumonia. Key findings include:
- Study Design : Patients were randomized to receive either Enpatoran (50 mg or 100 mg) or placebo for 14 days alongside standard care .
- Results :
- The primary efficacy endpoint regarding time to recovery was not met; however, secondary endpoints suggested potential benefits in reducing clinical deterioration rates .
- Treatment-emergent adverse events (TEAEs) were comparable across groups, with serious TEAEs being lower in the Enpatoran groups compared to placebo .
Systemic Lupus Erythematosus (SLE)
Enpatoran is also being evaluated for its effects on SLE:
- Phase Ib Study : This study focused on patients with active SLE and cutaneous lupus erythematosus (CLE). Results indicated a favorable safety profile with no serious adverse events reported .
- Efficacy Indicators : Notable reductions in SLE Disease Activity Index (SLEDAI) scores were observed, particularly at higher doses (100 mg BID), suggesting a pharmacological effect on disease activity markers .
Case Studies
- Autoimmunity and Inflammation :
- Long-term Safety :
Summary Table of Key Findings
Parameter | COVID-19 Study | SLE Study |
---|---|---|
Doses Tested | 50 mg, 100 mg | 25 mg, 50 mg, 100 mg, 150 mg |
Primary Endpoint | Time to recovery | Safety and tolerability |
Adverse Events | Comparable across groups | No serious TEAEs reported |
Clinical Efficacy | Secondary benefits noted | Significant reduction in SLEDAI scores |
Bioavailability | High | High |
Properties
IUPAC Name |
5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGHQWGHDMRP-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.